molecular formula C22H27N3O4 B2795056 N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide CAS No. 941932-70-3

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2795056
CAS No.: 941932-70-3
M. Wt: 397.475
InChI Key: AOJXOXHWFJEUMQ-UHFFFAOYSA-N
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Description

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a methoxyphenyl group, and a p-tolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-methoxyphenylacetic acid with morpholine to form an intermediate, which is then reacted with p-tolyl isocyanate to yield the final oxalamide product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(phenyl)oxalamide
  • N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide

Uniqueness

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenyl and p-tolyl groups provide distinct reactivity and interaction profiles compared to similar compounds.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16-6-8-18(9-7-16)24-22(27)21(26)23-15-20(25-10-12-29-13-11-25)17-4-3-5-19(14-17)28-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXOXHWFJEUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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